N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzylcarbamoyl group, a tetrahydrobenzothiophene ring, and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydrobenzothiophene intermediate, which is then subjected to further functionalization to introduce the benzylcarbamoyl and chromene groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under anhydrous conditions to prevent side reactions. Substitution reactions may involve the use of catalysts or specific solvents to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation of the benzylcarbamoyl group may yield benzaldehyde derivatives, while reduction of the chromene moiety may produce dihydrochromene derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest its potential as a therapeutic agent for treating certain diseases, although further research is needed to confirm its efficacy and safety.
Mechanism of Action
The mechanism of action of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzylcarbamoyl group may interact with enzymes or receptors, modulating their activity and leading to downstream effects. The chromene moiety may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
- N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Uniqueness
Compared to similar compounds, N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Its specific structural features may enhance its stability, reactivity, and potential as a therapeutic agent .
Properties
Molecular Formula |
C27H24N2O4S |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H24N2O4S/c1-16-11-12-21-19(13-16)20(30)14-22(33-21)25(31)29-27-24(18-9-5-6-10-23(18)34-27)26(32)28-15-17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3,(H,28,32)(H,29,31) |
InChI Key |
QIJMBEVUDIHPKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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